molecular formula C6H5BrFNO B1379221 (3-Bromo-6-fluoropyridin-2-yl)methanol CAS No. 1227601-84-4

(3-Bromo-6-fluoropyridin-2-yl)methanol

Cat. No.: B1379221
CAS No.: 1227601-84-4
M. Wt: 206.01 g/mol
InChI Key: JUARSXWHXUHGHN-UHFFFAOYSA-N
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Description

(3-Bromo-6-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative featuring a hydroxymethyl group at position 2, bromine at position 3, and fluorine at position 4. This compound is of significant interest in medicinal and agrochemical synthesis due to its versatile reactivity profile.

Properties

IUPAC Name

(3-bromo-6-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUARSXWHXUHGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-84-4
Record name (3-bromo-6-fluoropyridin-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes:

    Halogenation: Starting with 2-hydroxymethylpyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-fluoropyridin-2-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the halogen atoms.

    Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the hydroxymethyl group.

    Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the compound to its alcohol or amine derivatives.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: The major product is (3-Bromo-6-fluoropyridin-2-yl)carboxylic acid.

    Reduction: The major product is this compound or its amine derivative.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • (3-Bromo-6-fluoropyridin-2-yl)methanol has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for designing new drugs targeting specific biological pathways, particularly in oncology and infectious diseases .
  • Biochemical Assays
    • The compound is employed in biochemical assays as a probe for studying enzyme interactions and cellular processes. For instance, it can be used to investigate the inhibition of specific enzymes involved in metabolic pathways .
  • Material Science
    • In materials science, this compound is explored for its potential use in creating functionalized polymers and nanomaterials. Its unique chemical properties make it suitable for applications in sensor technology and catalysis .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryDrug synthesis intermediatesFacilitates the development of targeted therapies
Biochemical AssaysEnzyme inhibition studiesEnhances understanding of metabolic pathways
Material ScienceFunctionalized polymers, nanomaterialsPotential for innovative sensor technologies

Case Study 1: Drug Development

A study reported the synthesis of a series of compounds derived from this compound that demonstrated significant activity against cancer cell lines. The modification of the pyridine ring enhanced binding affinity to target receptors, indicating its potential as a lead compound in anti-cancer drug development .

Case Study 2: Enzyme Inhibition

Research utilizing this compound as a biochemical probe revealed its effectiveness in inhibiting specific enzymes linked to metabolic disorders. This application underscores its utility in drug discovery processes aimed at treating conditions like diabetes and obesity .

Case Study 3: Material Innovation

In material science, this compound was incorporated into polymer matrices to create sensors capable of detecting environmental pollutants. The functionalization improved the sensitivity and selectivity of the sensors, showcasing its versatility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of (3-Bromo-6-fluoropyridin-2-yl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s fluorine and bromine make it a candidate for kinase inhibitor synthesis. Analogs like with trifluoromethyl groups are used in herbicides .

Biological Activity

(3-Bromo-6-fluoropyridin-2-yl)methanol, with the chemical formula C₆H₅BrFNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

The compound is characterized by the presence of a bromine and a fluorine atom on the pyridine ring, which can influence its reactivity and biological interactions. It is classified as a pyridine derivative and has been studied for various pharmacological effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, influencing physiological processes such as inflammation and neuroprotection.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values indicating effective inhibition against gram-positive bacteria. For instance, a derivative showed an MIC of 0.25 µg/mL against certain strains, outperforming standard antibiotics like linezolid .
CompoundMIC (µg/mL)Activity
This compound0.25Strong against gram-positive bacteria
Linezolid2.0Standard antibiotic

Cytotoxicity Studies

Cytotoxicity assays using the MTT method indicated that while the compound has antibacterial properties, it also exhibits dose-dependent cytotoxicity:

  • Cell Viability : At concentrations below 256 µg/mL, cell survival rates remained above 85%, suggesting a favorable safety profile at therapeutic doses .

Case Studies

  • Study on PDE Inhibition : A study focused on the inhibition of cyclic nucleotide phosphodiesterase 5 (PDE5) in brain tissue demonstrated that this compound could serve as a lead compound for developing radioligands for imaging PDE5 activity .
  • Heat Shock Protein Inhibition : Research indicated that derivatives of this compound could inhibit heat shock protein 90 (HSP90), which is implicated in various cancers and neurodegenerative diseases. The compounds showed moderate binding affinity and anti-tumor activity in xenograft models .

Safety and Toxicology

The compound is classified with warnings related to acute toxicity upon ingestion or skin contact. Safety evaluations are crucial for further development in therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (3-Bromo-6-fluoropyridin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation and reduction steps. For example, fluorination of a brominated pyridine precursor using potassium fluoride (KF) in polar aprotic solvents like DMSO, followed by reduction of the carbonyl group using agents like LiAlH4 or NaBH4. Optimization may involve adjusting reaction temperature (e.g., 60–80°C for fluorination), solvent polarity, or catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the pyridine ring protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 3.8–4.5 ppm). Fluorine-induced splitting may complicate peak multiplicity .
  • GC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromine (isotopic doublet) and fluorine substituents .
  • FT-IR : Hydroxyl stretch (~3200–3400 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the hydroxymethyl group. Monitor degradation via HPLC with UV detection (λ = 254 nm) and track impurity profiles. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., melting points, solubility) of fluorinated pyridine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and purification steps using standardized protocols.
  • Analytical Calibration : Validate instruments (DSC for melting points, Karl Fischer titration for moisture content) against reference standards.
  • Computational Validation : Compare experimental data with DFT-predicted properties (e.g., solubility parameters, logP) using software like COSMO-RS .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing Br with Cl or modifying the fluoropyridine ring).
  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with protein active sites, focusing on halogen bonding (Br/F) and hydrogen bonding (hydroxyl group) .

Q. What experimental and computational approaches are suitable for elucidating the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify intermediates.
  • Isotopic Labeling : Use ¹⁸O-labeled methanol to trace hydroxyl group participation.
  • DFT Calculations : Model transition states and activation barriers for Suzuki-Miyaura coupling using Gaussian software .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Solvent Effects : Recalculate theoretical shifts using implicit solvent models (e.g., IEFPCM in Gaussian).
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to account for rotameric states influencing observed shifts .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst ratio).
  • ANOVA : Quantify significance of factors affecting yield.
  • Multivariate Regression : Model yield as a function of reaction conditions to optimize protocols .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromo-6-fluoropyridin-2-yl)methanol
Reactant of Route 2
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(3-Bromo-6-fluoropyridin-2-yl)methanol

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